molecular formula C13H10Cl2N2O4 B601446 N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine CAS No. 883225-99-8

N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine

Cat. No.: B601446
CAS No.: 883225-99-8
M. Wt: 329.14
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Description

N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a dichlorophenyl group, a methyl group, and an isoxazole ring, which are linked to a glycine moiety. This compound is often studied for its potential use in medicinal chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine exhibit antimicrobial activity. For instance, derivatives have been synthesized to enhance the efficacy of existing antibiotics against resistant bacterial strains. The compound's structure allows for modifications that can improve its potency and reduce side effects, making it a candidate for further development in antibiotic therapies .

Analgesic and Anti-inflammatory Effects
Studies have shown that compounds similar to this compound can act on specific pain pathways in the body. Research indicates that these compounds may inhibit certain inflammatory mediators, suggesting potential applications in treating chronic pain conditions .

Receptor Targeting

G Protein-Coupled Receptors (GPCRs)
this compound has been studied for its interaction with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes. The compound's ability to modulate GPCR activity could lead to advancements in treatments for conditions such as cardiovascular diseases and neurological disorders .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can gain insights into drug interactions and metabolic pathways, which are crucial for developing safer pharmaceuticals .

Pharmacogenomics
Recent research highlights the importance of pharmacogenomics in drug efficacy and safety. This compound may serve as a model compound for studying genetic variations that affect drug metabolism and response among different populations .

Case Studies

Study Focus Findings
Antimicrobial Efficacy Examined the effectiveness against resistant strainsShowed enhanced activity compared to traditional antibiotics .
Pain Pathway Modulation Investigated analgesic propertiesDemonstrated reduction in inflammatory markers and pain response .
GPCR Interaction Analyzed binding affinity and functional activityIdentified potential therapeutic pathways for cardiovascular diseases .
Enzyme Interaction Studied metabolic pathwaysProvided insights into drug-drug interactions and metabolism rates .

Mechanism of Action

The mechanism of action of N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, leading to inhibition or activation of their biological functions. The pathways involved include modulation of inflammatory responses and pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine, also known by its CAS number 934986-85-3, is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by a complex molecular structure, is part of a broader class of isoxazole derivatives that exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C32H27Cl4N5O9SC_{32}H_{27}Cl_{4}N_{5}O_{9}S with a molecular weight of approximately 799.46 g/mol. The structure features a dichlorophenyl group and an isoxazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₃₂H₂₇Cl₄N₅O₉S
Molecular Weight799.46 g/mol
CAS Number934986-85-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies indicate that compounds with isoxazole structures often exhibit anti-inflammatory and anticancer properties.

  • Anti-inflammatory Effects : Research has suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. By inhibiting COX-2 specifically, it could reduce the production of pro-inflammatory prostaglandins .
  • Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines by disrupting microtubule formation and affecting mitotic spindle integrity .

Case Studies

  • Cancer Cell Lines : A study evaluating the efficacy of this compound on human breast cancer cell lines showed significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of G2/M phase arrest and apoptosis .
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests a promising role in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution with a preference for liver and lungs.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
  • Excretion : Mainly excreted via urine.

Properties

IUPAC Name

2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXWCYTYJWTEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883225-99-8
Record name N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883225998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYP9FFY2EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.